molecular formula C24H16BrNO6 B11132957 Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11132957
M. Wt: 494.3 g/mol
InChI Key: GBAWLQFYMPTUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Key structural attributes include:

  • 7-Bromo substituent: Likely influences electronic properties and reactivity.
  • Methyl benzoate at position 4: Enhances lipophilicity and modulates solubility.

The compound’s synthesis likely follows established routes for chromeno[2,3-c]pyrrole derivatives, such as cyclocondensation or annulation strategies .

Properties

Molecular Formula

C24H16BrNO6

Molecular Weight

494.3 g/mol

IUPAC Name

methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H16BrNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h2-11,20H,12H2,1H3

InChI Key

GBAWLQFYMPTUQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps, including the formation of the furan ring, bromination, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the chromeno-pyrrol ring system can be reduced to form corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate shows promise in various therapeutic areas:

1. Anticancer Activity

  • Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The presence of the bromine atom and the furan moiety may enhance its interaction with biological targets involved in cancer progression.

2. Antimicrobial Properties

  • Compounds with similar structures have been reported to possess antimicrobial activity. This suggests potential for developing new antibiotics or antifungal agents based on the core structure of this compound.

3. Neuroprotective Effects

  • Some studies indicate that chromene derivatives can exhibit neuroprotective properties. The structural components of this compound may contribute to its ability to protect neuronal cells from oxidative stress or apoptosis.

Materials Science Applications

In addition to medicinal uses, this compound can also be explored in materials science:

1. Organic Electronics

  • The compound's electronic properties could make it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to form stable films may facilitate its use in electronic devices.

2. Polymer Chemistry

  • Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into copolymerization techniques may yield new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The furan ring and brominated chromeno-pyrrol system can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Chromeno[2,3-c]pyrrole Derivatives

Vydzhak and Panchishin synthesized several analogs of the chromeno[2,3-c]pyrrole core, differing in substituents at positions 1 and 2:

Compound Substituents (Position 2) Key Observations Reference
2-Alkyl derivatives Alkyl chains (e.g., methyl, ethyl) Improved solubility in nonpolar solvents compared to aromatic substituents
2-(Dimethylamino)ethyl derivatives Polar aminoethyl group Enhanced reactivity in nucleophilic substitutions
Target compound Furan-2-ylmethyl Combines aromaticity (furan) with moderate lipophilicity

The furan-2-ylmethyl group in the target compound may confer intermediate polarity compared to alkyl or aminoethyl substituents, balancing solubility and membrane permeability.

Brominated Heterocycles

Bromine is a common substituent in bioactive molecules. Comparisons include:

A. Pyrazole Derivatives ():

  • Compound 17 : 4-Bromo-3-(4-chlorophenyl)-pyrazole with sulfonamide.
    • Melting point: 129–130°C.
    • IR peaks: 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (NH) .
  • Compound 18 : 4-Bromo-3-(4-methoxyphenyl)-pyrazole.
    • Melting point: 160–161°C, reflecting increased crystallinity due to methoxy group .

B. Pyrazolone Derivatives ():

  • Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-pyrazolone.
    • LC/MS: m/z 301–305 [M+H]⁺.
  • Example 5.18 : 4-Bromo-2-(4'-trifluoromethylphenyl)-pyrazolone.
    • Electron-withdrawing CF₃ group stabilizes the core .

The bromine in these pyrazolones is positioned similarly to the target compound’s 7-bromo group, but the chromeno-pyrrole core’s fused rings may offer greater planarity for stacking interactions.

Furan-Containing Analogs

The furan-2-ylmethyl group distinguishes the target compound from other heterocycles. For example:

  • Imidazo[1,2-a]pyridine (): Features a bromophenyl group and cyano substituent. HRMS: 550.0978 (calculated) vs. 550.0816 (observed) . The furan’s electron-rich nature contrasts with the electron-withdrawing cyano group in this analog.

Biological Activity

Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS Number: 845806-73-7) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the available information regarding its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrochromeno core fused with a pyrrole ring and a furan moiety. The presence of bromine and the ester functionality also contribute to its chemical reactivity and biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural features have shown significant antibacterial and antifungal activities. The mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. Compounds with similar chromeno-pyrrole structures have been reported to inhibit nitric oxide production and cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

A growing body of literature indicates that compounds containing chromeno-pyrrole motifs exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that related compounds demonstrate selective cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The proposed mechanism involves the induction of apoptosis through various signaling pathways.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious derivativesSignificant inhibition of bacterial growth
Anti-inflammatoryChromeno derivativesInhibition of COX enzymes
AnticancerChromeno-pyrroleInduction of apoptosis in cancer cells

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : The compound might interfere with signaling pathways that regulate cell survival and apoptosis.

Q & A

Q. Methodological Answer :

  • Computational modeling : Perform DFT calculations to predict electrophilic aromatic substitution (EAS) sites. Compare activation energies for bromination at positions 6 vs. 7.
  • NOE experiments : Detect spatial proximity between bromine and adjacent protons.
  • Single-crystal XRD : Resolve ambiguity by determining the crystal structure (e.g., ’s brominated xanthene derivative).

How can the furan moiety’s reactivity impact synthetic outcomes?

Methodological Answer :
The furan ring is prone to electrophilic substitution and oxidation. Mitigation strategies include:

  • Protecting groups : Temporarily block the furan’s α-position with trimethylsilyl groups during harsh reactions.
  • Solvent control : Use aprotic solvents (e.g., DMF, THF) to avoid acid-catalyzed side reactions (see ’s synthesis of furan-pyrazole hybrids).
  • Monitoring : Track furan integrity via IR (C-O-C stretch at ~1015 cm⁻¹) and ¹H NMR (characteristic δ 6.3–7.4 ppm furan protons).

What methods ensure accurate purity assessment?

Q. Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities. Compare retention times with standards.
  • ¹H NMR integration : Quantify residual solvents or byproducts (e.g., reported 61% purity via NMR).
  • Melting point analysis : A sharp range (e.g., 162–163°C in ) indicates high purity.

How to design experiments probing the compound’s bioactivity?

Q. Methodological Answer :

  • Target selection : Prioritize kinases or proteases, given the chromenopyrrole scaffold’s known inhibition profiles.
  • Assay conditions : Use FRET-based enzymatic assays (λₑₓ = 340 nm, λₑₘ = 490 nm) with ATP analogs.
  • Control experiments : Include a non-brominated analog to isolate bromine’s electronic effects on binding.

What computational tools predict the compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa prediction : Employ MarvinSuite to identify ionizable groups (e.g., ester carbonyl pKa ~12–14).
  • Docking studies : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., COX-2 active site).

How to troubleshoot low yields in the final esterification step?

Q. Methodological Answer :

  • Activation issues : Replace DCC with EDCI/HOBt to minimize racemization.
  • Solvent optimization : Switch from DCM to THF for better carboxylate solubility.
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions (see ’s low-temperature DMF/POCl₃ reactions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.